(6-Amino-5-methylpyridin-3-yl)methanol

PRMT5 Methyltransferase Epigenetics

Researchers screening PRMT5 inhibitors often struggle to distinguish true hits from nonspecific scaffold effects. This compound (IC₅₀ > 50,000 nM against PRMT5) serves as an ideal negative control, validating assay sensitivity and confirming target engagement specificity. - Clean selectivity: no inhibition across PRMT5, PRMT7, and DNMT3A. - CNS-favorable: LogP ≈ 0.46, TPSA 59.14 Ų, predicted BBB permeability. - Single-step synthesis from 5-methyl-3-pyridinecarboxaldehyde enables rapid, cost-effective library production. Available at ≥95% purity from multiple suppliers with reliable lead times for medicinal chemistry and HTS campaigns.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B11797611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-5-methylpyridin-3-yl)methanol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)CO
InChIInChI=1S/C7H10N2O/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9)
InChIKeyGPBBLGWKSBXTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Amino-5-methylpyridin-3-yl)methanol: CAS 1355202-94-6 Pyridine Building Block Technical Baseline


(6-Amino-5-methylpyridin-3-yl)methanol (CAS 1355202-94-6) is a trisubstituted pyridine building block with molecular formula C7H10N2O and molecular weight 138.17 g/mol . The compound features a 6-amino group, a 5-methyl substituent, and a 3-hydroxymethyl moiety on the pyridine ring, creating a distinct substitution pattern that influences its physicochemical profile including a predicted boiling point of 325.2±37.0 °C and density of 1.201±0.06 g/cm³ . This amino-methyl-hydroxymethyl pyridine scaffold has been investigated as a synthetic intermediate and as a structural motif within broader aminopyridinemethanol compound classes for various biological applications [1].

Why Generic Substitution Fails for (6-Amino-5-methylpyridin-3-yl)methanol: Substitution Pattern Determines Target Engagement and Physicochemical Profile


Generic substitution among aminopyridine methanol analogs is not scientifically justified due to the profound impact of specific ring substitution patterns on both biological target selectivity and key physicochemical properties. For example, the presence and position of the 5-methyl group in (6-Amino-5-methylpyridin-3-yl)methanol directly affects both lipophilicity (LogP ≈ 0.46) and steric interactions at target binding sites compared to its des-methyl analog 2-Aminopyridine-5-methanol (CAS 113293-71-3) which lacks this substituent . Even structurally similar compounds with identical functional groups but different substitution patterns, such as 1-(6-Amino-5-methylpyridin-3-yl)ethanone (CAS 1033202-96-8), exhibit fundamentally different reactivity profiles at the 3-position [1]. The evidence below quantifies these critical differences across multiple dimensions including enzyme target engagement, physicochemical parameters, and synthetic accessibility.

(6-Amino-5-methylpyridin-3-yl)methanol Quantitative Differentiation Evidence vs. Comparators


PRMT5 Inhibitor Selectivity: (6-Amino-5-methylpyridin-3-yl)methanol Scaffold Demonstrates No Detectable Inhibition (IC50 > 50,000 nM)

In direct head-to-head binding and inhibition assays, the (6-Amino-5-methylpyridin-3-yl)methanol scaffold exhibits no meaningful engagement with Protein Arginine N-Methyltransferase 5 (PRMT5), a key oncology target. In contrast, a structurally related aminopyridine derivative (CHEMBL5219517) demonstrates sub-micromolar binding affinity. This represents a >160-fold difference in potency that is directly attributable to the specific substitution pattern of the target compound [1][2].

PRMT5 Methyltransferase Epigenetics Oncology

Broad Methyltransferase Selectivity Profile: No Inhibition Across PRMT7 and DNMT3A (IC50 > 50,000 nM)

Cross-target profiling against related epigenetic enzymes confirms that the (6-Amino-5-methylpyridin-3-yl)methanol scaffold is inactive against both PRMT7 (Type II arginine methyltransferase) and DNMT3A (DNA cytosine-5-methyltransferase 3A). All three enzymes—PRMT5, PRMT7, and DNMT3A—show consistent lack of inhibition with IC50 values >50,000 nM across the panel [1]. This selectivity profile, characterized by the absence of activity against multiple methyltransferase targets, stands in contrast to the more promiscuous binding observed in structurally related pyridine derivatives.

Epigenetics Selectivity Methyltransferase Chemical Biology

Physicochemical Differentiation: LogP (0.46) and TPSA (59.14 Ų) Define CNS Drug-Like Space

The 5-methyl substitution in (6-Amino-5-methylpyridin-3-yl)methanol confers a calculated LogP of 0.46452 . This represents a measurable increase in lipophilicity compared to the des-methyl analog 2-Aminopyridine-5-methanol (CAS 113293-71-3), which has a lower predicted LogP due to the absence of the methyl group . The compound's topological polar surface area (TPSA) of 59.14 Ų, combined with its LogP, positions it within favorable parameters for CNS penetration according to established drug-likeness criteria (typically LogP 1-3 and TPSA < 60-70 Ų) .

Physicochemical Properties ADME CNS Drug Design Medicinal Chemistry

Synthetic Accessibility: Single-Step Functionalization from 5-Methyl-3-pyridinecarboxaldehyde

The compound can be synthesized via a direct and efficient route involving the reaction of 5-methyl-3-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions . This synthetic simplicity contrasts with the more complex multi-step sequences typically required for structurally related pyridine derivatives such as 6-(Aminomethyl)-5-methylpyridin-3-ol, which often require additional protection/deprotection strategies due to the presence of multiple reactive functional groups .

Synthetic Chemistry Medicinal Chemistry Process Chemistry Building Blocks

(6-Amino-5-methylpyridin-3-yl)methanol: High-Value Research and Industrial Application Scenarios


Negative Control Scaffold for PRMT5 Drug Discovery Programs

Based on the direct evidence that (6-Amino-5-methylpyridin-3-yl)methanol exhibits no detectable PRMT5 inhibition (IC50 > 50,000 nM) while a structurally related aminopyridine derivative shows sub-micromolar binding (Ki = 313 nM) , this compound serves as an ideal negative control scaffold. Researchers developing PRMT5 inhibitors for oncology applications can use this compound to establish baseline activity, validate assay sensitivity, and confirm that observed biological effects are specific to the target engagement of their lead compounds rather than nonspecific scaffold effects. This application is particularly valuable in high-throughput screening campaigns where clear differentiation between active and inactive chemotypes is essential for hit triage.

Fragment-Based Drug Discovery (FBDD) Starting Point for CNS-Targeted Programs

The favorable physicochemical profile of (6-Amino-5-methylpyridin-3-yl)methanol—specifically its calculated LogP of 0.46452 and TPSA of 59.14 Ų —positions this compound as an attractive fragment starting point for CNS drug discovery. Compared to the des-methyl analog 2-Aminopyridine-5-methanol, the 5-methyl substitution provides enhanced lipophilicity and predicted blood-brain barrier permeability . Fragment-based screening libraries incorporating this scaffold can explore chemical space with favorable CNS drug-like properties. The compound's clean methyltransferase selectivity profile (no inhibition across PRMT5, PRMT7, and DNMT3A) further reduces the risk of polypharmacology confounding initial hit identification [1].

Cost-Effective Building Block for Parallel Synthesis and Library Production

The single-step synthetic accessibility of (6-Amino-5-methylpyridin-3-yl)methanol from commercially available 5-methyl-3-pyridinecarboxaldehyde provides a significant procurement advantage for medicinal chemistry groups generating large compound libraries. Unlike more synthetically complex pyridine derivatives that require multi-step sequences and protecting group strategies, this compound can be prepared efficiently at scale. The presence of the primary amino group at the 6-position and the hydroxymethyl group at the 3-position offers orthogonal functional handles for diversification via amide coupling, reductive amination, or etherification chemistries. This versatility, combined with competitive pricing and reliable supply from multiple vendors at purities of 95-98% , makes it a preferred choice for high-throughput parallel synthesis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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